![molecular formula C23H22O5 B1246732 Globulixanthone B](/img/structure/B1246732.png)
Globulixanthone B
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Overview
Description
Globulixanthone B is a natural product found in Symphonia globulifera with data available.
Scientific Research Applications
Antimicrobial Properties
Globulixanthone B, along with its derivatives globulixanthones C, D, and E, extracted from the root bark of Symphonia globulifera, have demonstrated significant antimicrobial activity. These compounds were isolated and their structures elucidated through detailed spectroscopic analysis. They have been effective against a variety of microorganisms in vitro, highlighting their potential in antimicrobial research and applications (Nkengfack et al., 2002).
Cytotoxic Properties
Globulixanthones A and B have also shown notable cytotoxicity in vitro against the KB cell line. These compounds, identified through bioassay-guided fractionation, contain isoprenoid units and their structures were determined by spectroscopic means. Their significant cytotoxicity suggests potential applications in cancer research and treatment (Nkengfack et al., 2002).
Potential in Treating Hypertension
A recent study has identified globulixanthone C as a potentially better inhibitor of carbonic anhydrase II (CA II) compared to chlorthalidone, a first-line antihypertensive drug. This finding was based on in silico analysis, indicating globulixanthone C's stability and lower binding affinity, as well as its potential for oral consumption. This research opens avenues for globulixanthone B and its derivatives in hypertension treatment (Katelia et al., 2022).
Antiproliferative Potential
Another study involving a prenylated xanthone, butyraxanthone F, which shares structural similarities with globulixanthone B, revealed antiproliferative activity against human cancer cell lines. This research, which included a range of compounds, underlines the potential of globulixanthones in cancer treatment due to their antiproliferative properties (Tala et al., 2013).
Potential in Neurobiology
Additionally, 1,3,7-Trihydroxyxanthone, a compound related to the xanthone family, has shown promising results in stimulating the expression of neurotrophic factors in rat astrocyte cultures. These findings suggest potential neurobiological applications of globulixanthone B and similar compounds in treating psychiatric disorders (Yang et al., 2018).
properties
Product Name |
Globulixanthone B |
---|---|
Molecular Formula |
C23H22O5 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
6,11-dihydroxy-3-methyl-3-(4-methylpent-3-enyl)pyrano[3,2-a]xanthen-12-one |
InChI |
InChI=1S/C23H22O5/c1-13(2)6-5-10-23(3)11-9-14-18(28-23)12-16(25)22-19(14)21(26)20-15(24)7-4-8-17(20)27-22/h4,6-9,11-12,24-25H,5,10H2,1-3H3 |
InChI Key |
DZEKDJJYJJYEFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(O1)C=C(C3=C2C(=O)C4=C(C=CC=C4O3)O)O)C)C |
synonyms |
globuli-xanthone B globulixanthone B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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